molecular formula C11H9NS B3051380 Pyridine, 4-(phenylthio)- CAS No. 33399-48-3

Pyridine, 4-(phenylthio)-

Cat. No. B3051380
CAS RN: 33399-48-3
M. Wt: 187.26 g/mol
InChI Key: SIXGMZJXZNKUIN-UHFFFAOYSA-N
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Description

Pyridine, 4-(phenylthio)-, also referred to as PPTS, is a sulfur-containing heterocyclic organic compound. It is a part of the pyridine family, which is a basic heterocyclic organic compound and a bioisostere of benzene with one carbon displaced by a nitrogen atom .


Synthesis Analysis

The synthesis of pyridine derivatives is a topic of ongoing research. Pyrrolidine, a five-membered nitrogen heterocycle, is often used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis of pyridine derivatives involves various strategies, including ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular formula of Pyridine, 4-(phenylthio)- is C11H9NS. Pyridine, 4-[(phenylthio)methyl]- contains total 26 bond(s); 15 non-H bond(s), 12 multiple bond(s), 3 rotatable bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 sulfide(s) and 1 Pyridine(s) .


Chemical Reactions Analysis

The chemical reactions involving pyridine derivatives are complex and varied. For instance, the pyrolysis of pyridine can follow two possible reactions: internal hydrogen transfer and C-H bond homolysis . Nine possible reaction pathways following internal hydrogen transfer have been identified .


Physical And Chemical Properties Analysis

Pyridine is a valuable nitrogen-based heterocyclic compound. It forms a large number of derivatives which are found to be less toxic, but possess much enhanced chemical and biological activities as compared to the parent compound .

Scientific Research Applications

Corrosion Inhibition

Pyridine derivatives, including 2-amino-3,5-dicarbonitrile-4phenyl-6-(phenylthio) pyridine (ADTP II), demonstrate significant corrosion protection efficiency. These compounds exhibit mixed-type inhibition behavior, with ADTP I showing the highest efficiency (97.6% at 1.22 mmol L–1) in mild steel corrosion protection in 1 M HCl. Electrochemical impedance spectroscopy, potentiodynamic polarization, and weight loss techniques support these findings. Additionally, the surface morphology and composition of the inhibitor film on mild steel were analyzed using SEM and EDX techniques (Sudheer & M. Quraishi, 2014).

Efficient Catalyst in Synthesis

Pyridine derivatives are utilized in the efficient one-pot synthesis of 2-amino-3,5-dicyano-4-phenyl-6-(phenylthio)pyridines. This method involves a multi-component reaction of aldehydes, thiols, and malononitrile in the presence of ZnO nanoparticles, leading to the formation of poly-substituted pyridines. This approach offers advantages such as short reaction times, excellent yields, recoverability, and low catalyst loading (J. Safaei‐Ghomi & M. Ghasemzadeh, 2012).

Synthesis of Diverse Pyridine Derivatives

Various pyridine derivatives, including those substituted at the 4-position, have been synthesized using different methods. These methods involve reactions like Michael addition-lactamization, sulfide oxidation-elimination, and N- to O-sulfonyl transfer. Such synthetic approaches enable the formation of di-, tri-, and tetrasubstituted pyridines, highlighting the versatility of pyridine derivatives in chemical synthesis (D. G. Stark, Timothy O'Riordan, & Andrew D. Smith, 2014).

HIV-1 Reverse Transcriptase Inhibition

Some pyridine derivatives exhibit potent inhibitory properties against HIV-1 specific reverse transcriptase. These derivatives include 4-(Arylthio)-pyridin-2(1H)-ones, which show significant antiviral activity. Compounds from this group have demonstrated the ability to inhibit the replication of HIV-1 at low nanomolar concentrations, underscoring their potential in antiviral therapy (V. Dollé et al., 1995).

Polymer Science Applications

Pyridine derivatives have been used in the synthesis of novel polyimides. These compounds are employed in creating polyimides with various aromatic dianhydrides, leading to materials with high thermal stability, good solubility in organic solvents, and desirable mechanical properties. These polyimides show potential for various industrial applications due to their outstanding thermal and mechanical characteristics (Tao Ma et al., 2010).

Safety And Hazards

Pyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

Future Directions

Pyridine and its derivatives have increasing importance for medicinal applications as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer agents . Future research is expected to focus on the development of more potent and efficacious anticancer drugs with pyridine scaffold .

properties

IUPAC Name

4-phenylsulfanylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NS/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXGMZJXZNKUIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0067763
Record name Pyridine, 4-(phenylthio)-
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Molecular Weight

187.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine, 4-(phenylthio)-

CAS RN

33399-48-3
Record name 4-(Phenylthio)pyridine
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Record name 4-(Phenylthio)pyridine
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Record name 4-(Phenylthio)pyridine
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Record name Pyridine, 4-(phenylthio)-
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Record name Pyridine, 4-(phenylthio)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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